Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-
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Overview
Description
Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- is a heterocyclic compound that features a fused ring system containing both benzene and thiophene units. This compound is of significant interest due to its unique structural properties, which make it a valuable candidate for various applications in organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- typically involves the construction of the benzo[b]thieno[2,3-d]thiophene core followed by functionalization at specific positions. One common method involves the treatment of ketones with methyl thioglycolate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and calcium oxide powder . Another approach includes the use of sodium sulfide and an alkylating agent containing a methylene active component .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more.
Scientific Research Applications
Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are explored for potential biological activities and pharmaceutical applications.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It is utilized in the development of organic semiconductors for electronic devices such as organic thin-film transistors (OTFTs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- involves its interaction with specific molecular targets and pathways. In the context of organic electronics, the compound functions as a semiconductor by facilitating charge transport through its conjugated system. This is achieved through the delocalization of π-electrons across the fused ring system, which allows for efficient charge mobility .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: A simpler structure with similar aromatic properties.
Thieno[3,2-b]indole: Contains both thiophene and indole units, used in similar applications.
Dibenzo[b,d]thiophene: Another fused ring system with comparable electronic properties.
Uniqueness
Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- stands out due to its specific functionalization, which enhances its solubility and processability in various solvents. This makes it particularly suitable for solution-processable applications in organic electronics, where other similar compounds might fall short .
Properties
Molecular Formula |
C13H8O5S2 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
3-(carboxymethoxy)thieno[3,2-b][1]benzothiole-2-carboxylic acid |
InChI |
InChI=1S/C13H8O5S2/c14-8(15)5-18-9-11-10(20-12(9)13(16)17)6-3-1-2-4-7(6)19-11/h1-4H,5H2,(H,14,15)(H,16,17) |
InChI Key |
NGSARUJAKPRRDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=C(S3)C(=O)O)OCC(=O)O |
Origin of Product |
United States |
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